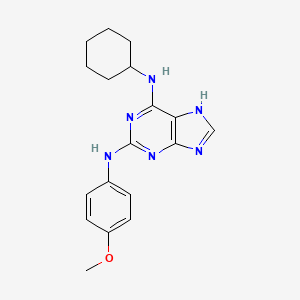
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by a purine core substituted with cyclohexyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Methoxyphenyl Substitution: The methoxyphenyl group is added via a palladium-catalyzed cross-coupling reaction.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N6-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Automated Processes: Employing automated processes to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, halogenated solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~6~-Cyclohexyl-N~2~-(4-chlorophenyl)-7H-purine-2,6-diamine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N~6~-Cyclohexyl-N~2~-(4-fluorophenyl)-7H-purine-2,6-diamine: Contains a fluorophenyl group instead of a methoxyphenyl group.
Uniqueness
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group may enhance its interaction with certain biological targets compared to other similar compounds.
Eigenschaften
| 789488-36-4 | |
Molekularformel |
C18H22N6O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-N-cyclohexyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H22N6O/c1-25-14-9-7-13(8-10-14)22-18-23-16-15(19-11-20-16)17(24-18)21-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H3,19,20,21,22,23,24) |
InChI-Schlüssel |
OUXOVJOBGZNCCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCCCC4)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/no-structure.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
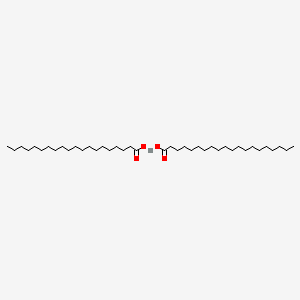


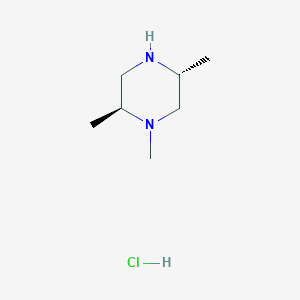
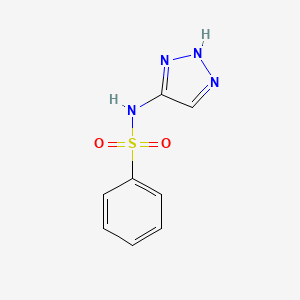
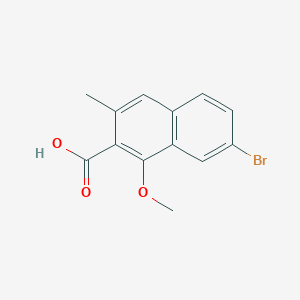
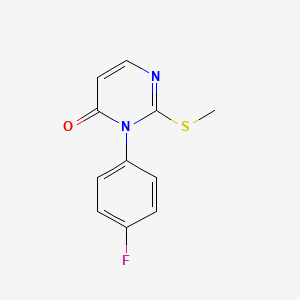
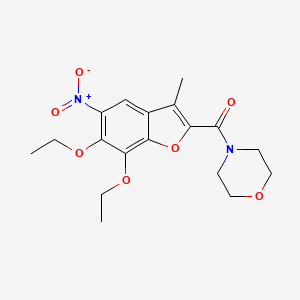
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
